molecular formula C25H23BrN2O B13373764 5-[3-bromo-4-(dimethylamino)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

5-[3-bromo-4-(dimethylamino)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

Cat. No.: B13373764
M. Wt: 447.4 g/mol
InChI Key: KZFXJLHNDOQRRG-UHFFFAOYSA-N
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Properties

Molecular Formula

C25H23BrN2O

Molecular Weight

447.4 g/mol

IUPAC Name

5-[3-bromo-4-(dimethylamino)phenyl]-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one

InChI

InChI=1S/C25H23BrN2O/c1-28(2)21-13-11-16(14-19(21)26)25-24-18(8-5-9-22(24)29)23-17-7-4-3-6-15(17)10-12-20(23)27-25/h3-4,6-7,10-14,25,27H,5,8-9H2,1-2H3

InChI Key

KZFXJLHNDOQRRG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C2C3=C(CCCC3=O)C4=C(N2)C=CC5=CC=CC=C54)Br

Origin of Product

United States

Preparation Methods

The synthesis of 5-[3-bromo-4-(dimethylamino)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one involves several steps. One common synthetic route includes the reaction of 3-bromo-4-(dimethylamino)benzaldehyde with a suitable cyclizing agent to form the phenanthridinone core. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) or ethanol, and the reaction is often carried out under reflux . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

5-[3-bromo-4-(dimethylamino)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one undergoes various chemical reactions, including:

Scientific Research Applications

5-[3-bromo-4-(dimethylamino)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 5-[3-bromo-4-(dimethylamino)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one include other benzophenanthridine derivatives and glutaminase inhibitors. Some of these compounds are:

The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory effect on glutaminase, making it a valuable compound for research and potential therapeutic applications .

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